Field: Pharmaceutical Industry
Application: 6-Bromo-3-methoxy-2-nitropyridine is used as a pharmaceutical intermediate . An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of active pharmaceutical ingredients.
Method of Application: The specific method of application would depend on the particular synthesis pathway being used. Typically, the compound would be reacted with other reagents under controlled conditions to produce the desired pharmaceutical ingredient.
Results or Outcomes: The outcome of using 6-Bromo-3-methoxy-2-nitropyridine as an intermediate would be the production of an active pharmaceutical ingredient. The specific results, including yield and purity, would depend on the particular synthesis pathway and reaction conditions.
Field: Organic Chemistry
Application: Nitropyridines, including 6-Bromo-3-methoxy-2-nitropyridine, can be synthesized and used in various reactions . For example, they can be used to synthesize 2-substituted-5-nitro-pyridines and 4-substituted-2-alkylamino-5-nitropyridines .
Method of Application: The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
Results or Outcomes: The reaction yields 3-nitropyridine with a yield of 77%. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Field: Biochemistry
Application: Compounds similar to 6-Bromo-3-methoxy-2-nitropyridine have been used in the development of fluorescent probes for selective measurement of carboxylesterase 1 activity in tissue extracts .
Method of Application: The compound would be incorporated into a probe molecule, which would then be used in biochemical assays to measure enzyme activity.
Results or Outcomes: The use of such a probe could allow for more accurate and sensitive measurement of carboxylesterase 1 activity, which could have implications for understanding and treating diseases where this enzyme plays a role.
Field: Physical Chemistry
Application: Related compounds have been studied using vibrational spectroscopy, which could provide valuable information about the structure and properties of 6-Bromo-3-methoxy-2-nitropyridine .
6-Bromo-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C₆H₅BrN₂O₃. It belongs to the class of nitropyridines and is characterized by a bromine atom at the 6th position, a methoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring. This compound is recognized for its potential utility in various chemical and biological applications due to its unique structural features, which impart distinctive reactivity and biological properties .
Currently, there is no documented information on the specific mechanism of action of 6-bromo-3-methoxy-2-nitropyridine.
As with most chemicals, it's advisable to handle 6-bromo-3-methoxy-2-nitropyridine with care due to the lack of specific safety data. Here are some general safety considerations:
The biological activity of 6-Bromo-3-methoxy-2-nitropyridine has been explored primarily in the context of its potential as a pharmaceutical agent. It exhibits properties that may be beneficial for drug development, particularly due to its ability to interact with various biological targets. Its pharmacokinetic profile suggests high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for further investigation in medicinal chemistry .
In industrial settings, large-scale production often employs optimized nitration and bromination reactions. Techniques such as continuous flow reactors are utilized to maintain precise reaction conditions, maximizing yield and purity .
6-Bromo-3-methoxy-2-nitropyridine has several applications across various fields:
The interaction studies involving 6-Bromo-3-methoxy-2-nitropyridine focus on its reactivity with biological molecules and other chemical entities. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, highlights its versatility in forming complex structures that may exhibit desired biological activities .
Several compounds share structural similarities with 6-Bromo-3-methoxy-2-nitropyridine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
2-Bromo-3-methoxy-6-nitropyridine | 0.89 | Different positioning of bromine and nitro groups. |
4,6-Dibromo-2-nitropyridin-3-ol | 0.86 | Contains two bromine atoms; different functional groups. |
5-Bromo-3-methoxy-2-nitropyridine | 0.85 | Substituent at the 5th position changes reactivity. |
2-Bromo-3-ethoxy-6-nitropyridine | 0.85 | Ethoxy group instead of methoxy; alters solubility properties. |
These compounds differ mainly in their substitution patterns on the pyridine ring, which significantly influences their chemical behavior and biological activity .